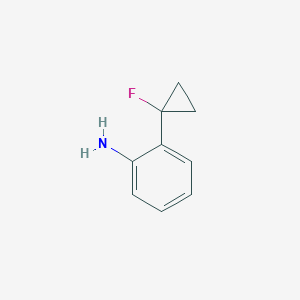
2-(1-Fluorocyclopropyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Fluorocyclopropyl)aniline is an organic compound characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This method employs a bench-stable (1-fluorocyclopropyl)metalloid reagent, which reacts with aryl halides under palladium-catalyzed conditions . The reaction is versatile and can accommodate a wide range of functional groups, making it a robust method for synthesizing this compound.
Industrial Production Methods: While specific industrial production methods for 2-(1-Fluorocyclopropyl)aniline are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Fluorocyclopropyl)aniline undergoes various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form cyclopropylamine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-(1-Fluorocyclopropyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Fluorocyclopropyl)aniline, particularly in its anticancer applications, involves dual inhibition of topoisomerase II and epidermal growth factor receptor (EGFR). This dual inhibition disrupts DNA replication and cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparación Con Compuestos Similares
- 1-Fluorocyclopropylbenzene
- 1-Fluorocyclopropylmethane
- 1-Fluorocyclopropylamine
Comparison: 2-(1-Fluorocyclopropyl)aniline is unique due to the presence of both the fluorocyclopropyl and aniline moieties. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. For instance, the aniline moiety enhances its potential as a bioactive compound, while the fluorocyclopropyl group contributes to its stability and reactivity .
Propiedades
Fórmula molecular |
C9H10FN |
|---|---|
Peso molecular |
151.18 g/mol |
Nombre IUPAC |
2-(1-fluorocyclopropyl)aniline |
InChI |
InChI=1S/C9H10FN/c10-9(5-6-9)7-3-1-2-4-8(7)11/h1-4H,5-6,11H2 |
Clave InChI |
FQBIXKCEWQNZSN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=CC=C2N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid](/img/structure/B13892054.png)


![2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide](/img/structure/B13892061.png)

![tert-butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate](/img/structure/B13892085.png)







